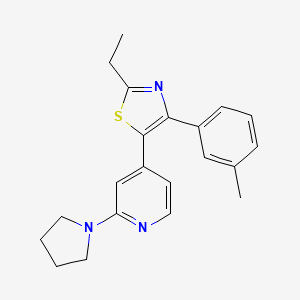![molecular formula C50H34 B14234802 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene CAS No. 284494-77-5](/img/structure/B14234802.png)
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene is a complex organic compound known for its unique structural properties. This compound features a benzene core substituted with five phenyl groups and an additional phenyl group attached via a phenylethynyl linkage. Its intricate structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the phenyl groups. One common method involves the following steps:
Preparation of the Benzene Core: The benzene core is synthesized through a series of cyclization reactions.
Introduction of Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts alkylation reactions using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylethynyl Group: The phenylethynyl group is attached through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Applications De Recherche Scientifique
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It is used in the development of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-pentakis-phenylbenzene: Lacks the phenylethynyl group, resulting in different electronic properties.
1,2,3,4,5-hexakis-phenylbenzene: Contains an additional phenyl group, leading to increased steric hindrance and altered reactivity.
1,2,3,4,5-pentakis-(4-methoxyphenyl)benzene: Substitution with methoxy groups affects the compound’s electronic and steric properties.
Uniqueness
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric characteristics. This makes it particularly valuable in applications requiring specific electronic properties and molecular interactions.
Propriétés
Numéro CAS |
284494-77-5 |
|---|---|
Formule moléculaire |
C50H34 |
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C50H34/c1-7-19-37(20-8-1)31-32-38-33-35-44(36-34-38)50-48(42-27-15-5-16-28-42)46(40-23-11-3-12-24-40)45(39-21-9-2-10-22-39)47(41-25-13-4-14-26-41)49(50)43-29-17-6-18-30-43/h1-30,33-36H |
Clé InChI |
KWGOGSVJENVIPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


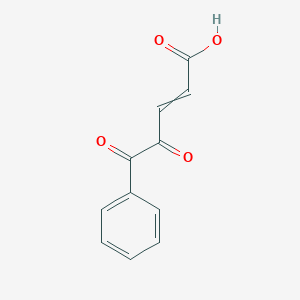
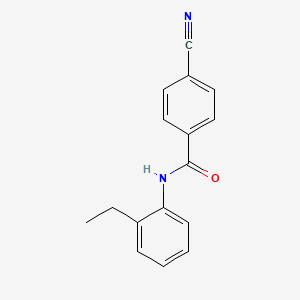
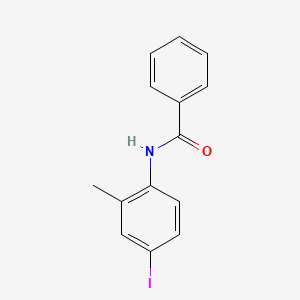
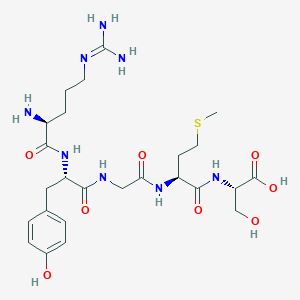
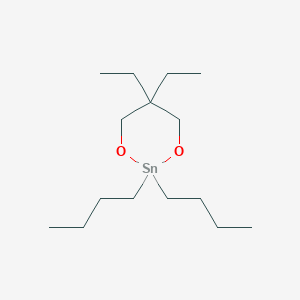
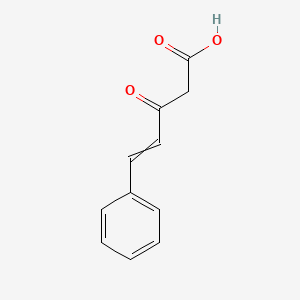
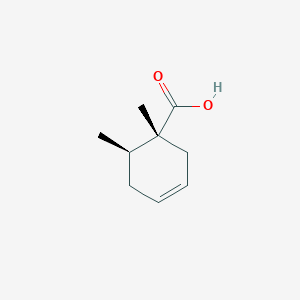
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
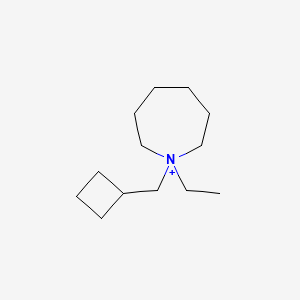
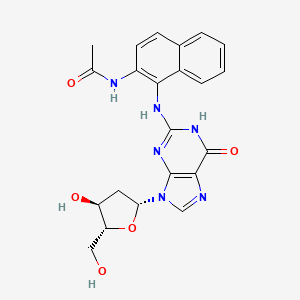
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
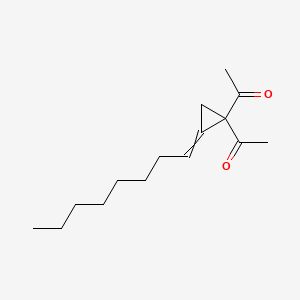
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
